molecular formula C12H9Cl2N3O2 B13099091 (2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester

(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester

Cat. No.: B13099091
M. Wt: 298.12 g/mol
InChI Key: NTBBBHAYVCTPOJ-UHFFFAOYSA-N
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Description

(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chlorine atoms and a carbamic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester typically involves the reaction of 2,6-dichloropyrimidine with phenylmethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the carbamic acid ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

benzyl N-(2,6-dichloropyrimidin-4-yl)carbamate

InChI

InChI=1S/C12H9Cl2N3O2/c13-9-6-10(16-11(14)15-9)17-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16,17,18)

InChI Key

NTBBBHAYVCTPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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